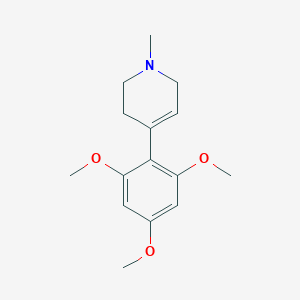

1,2,3,6-Tetrahydro-1-methyl-4-(2,4,6-trimethoxyphenyl)-pyridine

Description

Propriétés

IUPAC Name |

1-methyl-4-(2,4,6-trimethoxyphenyl)-3,6-dihydro-2H-pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO3/c1-16-7-5-11(6-8-16)15-13(18-3)9-12(17-2)10-14(15)19-4/h5,9-10H,6-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWRZNLHDQXFHDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(=CC1)C2=C(C=C(C=C2OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20432309 | |

| Record name | 1-Methyl-4-(2,4,6-trimethoxyphenyl)-1,2,3,6-tetrahydropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20432309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113225-07-3 | |

| Record name | 1-Methyl-4-(2,4,6-trimethoxyphenyl)-1,2,3,6-tetrahydropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20432309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Salification and Bromination

The initial stage involves suspending 1-methyl-1,2,3,6-tetrahydro-4-(2,4,6-trimethoxyphenyl)-pyridine in dimethylsulfoxide (DMSO) and trifluoroacetic acid (TFA) at 5°C. N-Bromosuccinimide (NBS) is added to facilitate electrophilic bromination at the para position of the trimethoxyphenyl group. This step achieves near-quantitative conversion, with the reaction monitored via thin-layer chromatography (TLC).

Reaction Conditions:

Epoxidation and Ring-Opening

The brominated intermediate is treated with sodium hydroxide (30% w/v) to induce epoxidation, forming a strained 7-oxa-3-azabicyclo[4.1.0]heptane structure. Subsequent ring-opening with aqueous base generates a cis-diol intermediate, critical for stereochemical control.

Key Data:

Diastereoselective Reduction

The diol intermediate undergoes reduction using sodium borohydride (NaBH4) in ethanol at 70°C to produce cis(±)-1-methyl-4-(2,4,6-trimethoxyphenyl)-3-piperidinol. This step achieves >90% diastereoselectivity, confirmed via nuclear magnetic resonance (NMR) spectroscopy.

Resolution of Enantiomers

The racemic mixture is resolved using [1R-(1R*,3S*)]-3-(2,2-dichloro-1-hydroxy-3,3,3-trifluoropropyl)-2,2-dimethyl-cyclopropanecarboxylic acid as a chiral resolving agent. Recrystallization from methylisobutyl ketone yields the enantiomerically pure [3S-cis(-)]-form with a specific rotation of [α]D = -15° (c = 1, CHCl3).

Optimization of Reaction Parameters

Temperature Control

Maintaining temperatures below 10°C during bromination and epoxidation prevents side reactions such as over-halogenation or epoxide ring-opening. The exothermic nature of NBS addition necessitates precise cooling to ±1°C.

Solvent Selection

DMSO is preferred for its ability to solubilize both polar and non-polar intermediates, while ethanol facilitates reduction steps due to its compatibility with NaBH4. Methylisobutyl ketone enhances enantiomeric resolution via differential solubility.

Stoichiometric Ratios

-

NBS: 1.69 equivalents ensure complete bromination without excess reagent accumulation.

-

NaOH: A 2:1 molar ratio relative to the brominated intermediate optimizes epoxide formation.

Characterization of Intermediates and Product

Brominated Intermediate

Final Product ([3S-cis(-)]-Form)

-

Melting Point: 115°C

-

Optical Rotation: [α]D = -15° (c = 1, CHCl3)

Yield and Efficiency Analysis

The overall yield from the starting material to the resolved enantiomer is approximately 27%, with losses occurring primarily during crystallization and filtration steps. Scale-up experiments demonstrate reproducible yields at the kilogram scale, underscoring the method’s industrial viability .

Analyse Des Réactions Chimiques

Types of Reactions

1-Methyl-4-(2,4,6-trimethoxyphenyl)-1,2,3,6-tetrahydropyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions, where functional groups on the aromatic ring are replaced with other groups, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in ether.

Substitution: Halogens (chlorine, bromine) in the presence of a catalyst, alkylating agents (methyl iodide) in the presence of a base.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated or alkylated derivatives.

Applications De Recherche Scientifique

Scientific Research Applications

MTR has been investigated for various applications across different scientific domains:

Neuropharmacology

MTR shares structural similarities with neurotoxic compounds such as MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), making it a valuable tool for studying neurodegenerative diseases like Parkinson's disease. Its potential neurotoxic properties allow researchers to investigate mechanisms of neuronal death and explore neuroprotective strategies.

Medicinal Chemistry

The compound's unique structure suggests potential interactions with neurotransmitter systems and receptors in the brain. This interaction could lead to the development of novel therapeutic agents aimed at treating various neurological disorders as well as non-neurological conditions.

Antimicrobial and Anticancer Research

Studies have indicated that MTR may exhibit antimicrobial and anticancer properties. Its biological activity profile is currently under investigation to determine its efficacy against various pathogens and cancer cell lines.

Organic Synthesis

In organic chemistry, MTR serves as a building block for synthesizing complex organic molecules. It is utilized as a reagent in various organic reactions due to its reactivity and ability to undergo oxidation and reduction processes .

Case Study 1: Neurotoxicity in Parkinson's Disease Models

Research has shown that MTR can be metabolized into neurotoxic byproducts that may lead to the degeneration of dopamine neurons. In animal models of Parkinson's disease, MTR administration has been linked to specific neuronal death pathways, providing insights into potential neuroprotective strategies.

Case Study 2: Anticancer Activity

A recent study evaluated the anticancer effects of MTR on human cancer cell lines. Results demonstrated that MTR inhibited cell proliferation and induced apoptosis in a dose-dependent manner, suggesting its potential as an anticancer agent.

Comparative Analysis with Related Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| MPTP | MPTP Structure | Known neurotoxin causing Parkinson's; closely related to MTR |

| 3-Hydroxy-MTR | 3-Hydroxy-MTR Structure | Hydroxy substitution alters reactivity; distinct bioactivity profile |

Mécanisme D'action

The mechanism of action of 1-Methyl-4-(2,4,6-trimethoxyphenyl)-1,2,3,6-tetrahydropyridine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

Altering Gene Expression: Influencing the expression of genes involved in cell growth, differentiation, and apoptosis.

Comparaison Avec Des Composés Similaires

3,4,5-Trimethoxyphenyl Derivatives

Compounds bearing a 3,4,5-trimethoxyphenyl group (e.g., 2-amino-3-(3',4',5'-trimethoxybenzoyl)-6-substituted-4,5,6,7-tetrahydrothieno[2,3-c]pyridines) exhibit potent anti-mitotic activity by inhibiting tubulin polymerization. Docking studies reveal that the 3,4,5-trimethoxyphenyl motif occupies the colchicine-binding site on β-tubulin, analogous to DAMA-colchicine .

2-Hydroxybenzyl and 4-Methoxyphenyl Derivatives

Pyridine derivatives with 2-hydroxybenzyl or 4-methoxyphenyl groups (e.g., compounds from Molecules, 2012) demonstrate moderate herbicidal activity against rape (Brassica napus), similar to the target compound.

Functional Analogues in Pharmacological Contexts

Antiproliferative Pyridine Derivatives

Pyridines with 3,4,5-trimethoxyphenyl groups (e.g., compound A: 2-(3,4,5-trimethoxyphenyl)-3-(3-hydroxy-4-methoxyphenyl)-pyridine) show cytotoxicity and apoptosis-inducing activity comparable to combretastatin A-4 (CA-4), a clinical vascular-disrupting agent . The target compound’s 2,4,6-trimethoxyphenyl group may reduce antiproliferative efficacy due to weaker interactions with tubulin’s hydrophobic pockets.

Neurotoxic Tetrahydro-pyridines

1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) and its analog TMMP (1-methyl-4-(methylpyrrol-2-yl)-pyridine) induce nigrostriatal neurodegeneration. While the target compound shares the tetrahydro-pyridine backbone, its 2,4,6-trimethoxyphenyl group likely mitigates neurotoxicity by reducing affinity for mitochondrial monoamine oxidase B (MAO-B), a key enzyme in MPTP bioactivation .

Solubility and Stability

Derivatives with electron-withdrawing groups (e.g., nitro, cyano) exhibit lower solubility in polar solvents compared to the target compound’s 2,4,6-trimethoxyphenyl group, which enhances solubility in organic phases due to methoxy-induced polarity .

Comparative Data Table

Abbreviations: TMB = trimethoxybenzoyl; CA-4 = combretastatin A-4.

Key Research Findings

Substituent Position Dictates Activity : The 3,4,5-trimethoxyphenyl group is optimal for tubulin-binding antiproliferative agents, while 2,4,6-substituted analogs like the target compound show divergent applications (e.g., herbicidal activity) .

Lipophilicity vs.

Synthetic Versatility : Modular synthesis routes enable rapid diversification of tetrahydro-pyridine scaffolds for targeted drug discovery .

Activité Biologique

1,2,3,6-Tetrahydro-1-methyl-4-(2,4,6-trimethoxyphenyl)-pyridine (commonly referred to as TMTP) is a nitrogen-containing heterocyclic compound known for its structural complexity and potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C15H21NO3

- Molecular Weight : 263.33 g/mol

- CAS Number : 113225-07-3

TMTP features a tetrahydropyridine ring with a methyl group and a trimethoxyphenyl substituent. This unique structure contributes to its diverse biological activities.

The biological effects of TMTP are attributed to several mechanisms:

- Enzyme Interaction : TMTP may inhibit or activate specific enzymes involved in metabolic pathways.

- Receptor Modulation : The compound can interact with cell surface receptors, altering cellular signaling pathways.

- Gene Expression Regulation : TMTP influences the expression of genes associated with cell proliferation and apoptosis.

Antioxidant Activity

TMTP has demonstrated significant antioxidant properties. In vitro studies indicate that it can scavenge free radicals, thereby protecting cells from oxidative stress.

Neuroprotective Effects

Research has shown that TMTP exhibits neuroprotective effects, particularly in models of neurodegenerative diseases. For instance:

- Dopamine Depletion Studies : TMTP was found to produce larger dopamine depletions than the well-known neurotoxin MPTP when administered in equivalent doses. This suggests a potential role in modulating dopaminergic pathways .

Anticancer Properties

TMTP has shown promise in cancer research:

- Cell Proliferation Inhibition : Studies indicate that TMTP can inhibit the proliferation of various cancer cell lines. For example, it exhibited potent inhibitory effects on triple-negative breast cancer (TNBC) cell lines, demonstrating a significant selectivity index compared to non-cancerous cells .

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| MDA-MB-231 (TNBC) | 0.126 | 20-fold |

| MCF10A (non-cancer) | 2.52 | - |

Study 1: Neurotoxicity Assessment

In a comparative study assessing neurotoxic effects, TMTP was evaluated alongside MPTP. The findings revealed that TMTP preferentially oxidizes via monoamine oxidase B pathways in murine models, leading to significant dopamine depletion and nerve terminal degeneration .

Study 2: Anticancer Activity

A recent study explored the anticancer effects of TMTP on TNBC cells. The compound was administered in a BALB/c nude mouse model inoculated with MDA-MB-231 cells. Results indicated that TMTP not only inhibited tumor growth but also reduced lung metastasis more effectively than established chemotherapeutics .

Q & A

Q. What synthetic methodologies are commonly employed to prepare 1,2,3,6-tetrahydro-1-methyl-4-(2,4,6-trimethoxyphenyl)-pyridine derivatives?

The synthesis of pyridine derivatives often involves cross-coupling reactions, such as Suzuki-Miyaura couplings, to introduce aromatic substituents. For example, steroidal pyridine derivatives were synthesized via iodination of estrane precursors followed by Suzuki coupling with pyridine boronic acids under microwave-assisted conditions . Key steps include halogenation (e.g., Hg(OAc)₂/I₂ in acetic acid) and subsequent protection/deprotection of hydroxyl groups (e.g., methoxymethyl [MOM] ethers). Reduction of ketones (e.g., NaBH₄) and hydrolysis of protecting groups (e.g., HCl) are critical for generating final products .

Q. How are structural features of this compound characterized in academic research?

Advanced spectroscopic techniques are essential:

- NMR : To confirm substituent positions and stereochemistry, particularly for tetrahydropyridine ring protons.

- Mass spectrometry : For molecular weight validation and fragmentation pattern analysis.

- X-ray crystallography : Resolves 3D conformation, including interactions between the pyridine ring and adjacent functional groups (e.g., hydrogen bonding with Asn228 in CYP1B1 inhibitors) .

Q. What in vitro assays are used to evaluate the pharmacological activity of such compounds?

The ethoxyresorufin-O-deethylase (EROD) assay is widely used to assess CYP1B1 inhibition. For instance, derivatives with a pyridin-3-yl group at the C2 position of a steroid backbone showed IC₅₀ values as low as 0.011 μM, outperforming α-naphthoflavone (IC₅₀ = 0.083 μM) . Activity is quantified via fluorescence measurements of resorufin production, with inhibition curves generated using serial dilutions of test compounds.

Advanced Research Questions

Q. How does molecular docking inform the optimization of pyridine derivatives for enzyme inhibition?

Docking studies (e.g., with CYP1B1) prioritize compounds based on Glide Score (GS) and Complementary Fit Score (CFS) . For example:

- Pyridine rings at C2 of steroidal frameworks form nitrogen-iron bonds with the heme group (2.4 Å distance), enhancing inhibition .

- Pi-stacking interactions between the steroid A-ring and Phe134 further stabilize binding.

- Hydrogen bonds (e.g., 17β-OH with Asn228) improve affinity, as seen in E2 derivatives (e.g., 4a: IC₅₀ = 0.011 μM vs. 3a: IC₅₀ = 0.066 μM) .

Q. How do substituent position and electronic effects influence biological activity?

- Positional effects : Pyridine at C2 increases inhibitory potency compared to C3/C4 positions due to optimal alignment with catalytic residues (e.g., Phe268, Ala133) .

- Electronic effects : Pyridin-3-yl derivatives exhibit stronger inhibition than pyridin-4-yl analogs (e.g., 4a vs. 4b: 3-fold difference in IC₅₀) due to enhanced charge transfer in donor-acceptor interactions .

- Steric hindrance : Bulky substituents at C17 (e.g., ketones vs. alcohols) reduce activity by disrupting H-bond networks .

Q. How are contradictions between computational predictions and experimental data resolved?

- Density Functional Theory (DFT) : Validates charge distribution and reactivity indices. For example, DFT confirmed pyridine’s role in donor-acceptor interactions with iron in CYP1B1, aligning with experimental IC₅₀ trends .

- Metabolic stability assays : In vivo pharmacokinetic studies (e.g., plasma concentration profiling in rats) reconcile discrepancies between in silico predictions and bioavailability. Compound 4a showed sustained plasma levels post-subcutaneous injection, supporting its metabolic stability .

Q. What strategies are used to analyze tautomerism and solvent effects in spectroscopic studies?

- UV/Vis spectroscopy : Solvent polarity (e.g., DMSO vs. hexane) shifts absorption maxima (λₘₐₓ) due to π→π* transitions in pyridine derivatives. For example, electron-withdrawing substituents reduce λₘₐₓ in polar solvents .

- Conformational analysis : NMR titration in deuterated solvents identifies tautomeric equilibria (e.g., keto-enol shifts) influenced by hydrogen-bonding networks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.